6-(羟甲基)吡啶甲腈

描述

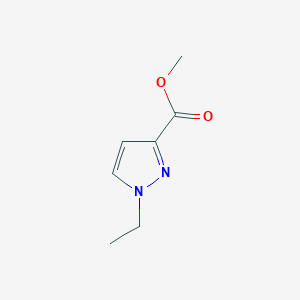

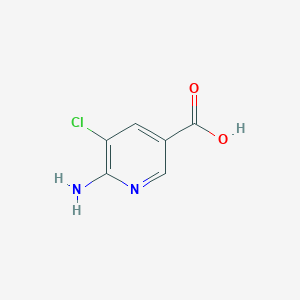

6-(Hydroxymethyl)picolinonitrile is a derivative of picolinic acid, which is a pyridine-based compound with a carboxylic acid functional group. The structure of picolinic acid derivatives has been extensively studied due to their potential applications in various fields, including coordination chemistry and materials science. Although the provided papers do not directly discuss 6-(Hydroxymethyl)picolinonitrile, they do provide insights into the behavior and properties of closely related compounds.

Synthesis Analysis

The synthesis of picolinic acid derivatives can be complex, involving multiple steps and various reagents. For example, the synthesis of 6-phosphoryl picolinic acid (6PPA) derivatives involves the introduction of phosphoryl groups to the picolinic acid framework . These derivatives are then used as sensitizers for europium and terbium, indicating that the synthesis process is tailored to produce compounds with specific photophysical properties.

Molecular Structure Analysis

The molecular structure of picolinic acid derivatives is crucial for their interaction with metal ions. In the case of 6-hydroxypicolinic acid, it has been shown to adopt an N,O-chelating mode, which is significant for the formation of coordination complexes . The structure of these compounds is often confirmed by techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule.

Chemical Reactions Analysis

Picolinic acid derivatives participate in various chemical reactions, particularly in the formation of complexes with metal ions. The stability of these complexes can be influenced by the substituents on the picolinic acid ring. For instance, the phosphoryl-based complexes of 6PPA derivatives exhibit higher stability constants compared to their carboxylate analogues . This suggests that modifications to the picolinic acid structure, such as the introduction of hydroxymethyl groups, could significantly affect the reactivity and stability of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of picolinic acid derivatives are closely related to their molecular structure. The photophysical measurements of the 6PPA derivatives reveal that their emission intensities and lifetimes vary depending on the pH and the presence of water molecules in the first coordination sphere . Similarly, the electrochemical properties of complexes, such as the one synthesized from 6-(3,5-dimethyl-1H-pyrazol-1-yl)picolinic acid, are characterized by their coordination environment and the nature of the ligands involved .

科学研究应用

Application in Medicinal and Pharmaceutical Chemistry

- Summary of the application : The compound “6-(Hydroxymethyl)picolinonitrile” can be used in the hydroxymethylation of drugs, prodrugs, drug metabolites, and other therapeutic compounds . This process can enhance the drug’s interaction with the active site and can be employed as an intermediary in synthesizing other therapeutic agents .

- Methods of application or experimental procedures : Hydroxymethylation is a simple chemical reaction that allows the addition of the -CH2OH group to some starting materials, such as alkanes and aromatic acidic compounds . This is carried out by employing normally aqueous formaldehyde (37–41%) in a basic medium . Some hydroxymethylation reactions use metal catalysts and paraformaldehyde .

- Results or outcomes obtained : The hydroxymethyl derivative can result in more active compounds than the parent drug as well as increase the water solubility of poorly soluble drugs . A successful compound synthesized by a research group used for the treatment of neglected diseases was created from the hydroxymethylation of its parent drug .

Application in the Synthesis of Metal-Organic Frameworks (MOFs)

- Summary of the application : “6-(Hydroxymethyl)picolinonitrile” could potentially be used as an organic linker in the synthesis of MOFs . MOFs are hybrid materials that contain unique characteristics for biomedical applications such as high porosity, large surface area, different crystalline morphologies, and nanoscale dimensions .

- Methods of application or experimental procedures : MOFs are assembled through the interconnection of organic linkers with metal nodes . The engineering of an MOF for biomedical applications requires versatile linkers with acceptable symmetry . “6-(Hydroxymethyl)picolinonitrile” could potentially serve as such a linker.

- Results or outcomes obtained : MOFs have found applications in many areas including drug delivery, gas storage, CO2 capture, catalysis, bioimaging, separation, biosensors, membranes, sensing, molecular recognition, and clean energy .

Application in the Synthesis of Anthraquinones

- Summary of the application : “6-(Hydroxymethyl)picolinonitrile” could potentially be used in the synthesis of anthraquinones . Anthraquinones derived from filamentous fungi are a distinct large group of polyketides containing compounds which feature a common 9,10-dioxoanthracene core . A considerable number of reported anthraquinones and their derivatives have shown significant biological activities as well as highly economical, commercial, and biomedical potentialities such as anticancer, antimicrobial, antioxidant, and anti-inflammatory activities .

- Methods of application or experimental procedures : The derivatives of anthraquinones are generated through enzymatic reactions such as methylation, oxidation, or dimerization to produce a large variety of anthraquinone derivatives .

- Results or outcomes obtained : The synthesized anthraquinones and their derivatives have shown significant biological activities .

Application in the Production of Phenolic Resin

- Summary of the application : “6-(Hydroxymethyl)picolinonitrile” could potentially be used in the production of phenolic resin . Phenolic resin is a polymeric compound obtained by polycondensation of a phenolic compound and an aldehyde compound under acidic or basic conditions .

- Methods of application or experimental procedures : The prepared resin is classified into two types: thermoplastic phenol resin and thermosetting phenol resin .

- Results or outcomes obtained : Phenolic resin is widely used in wood processing, foundry processing, electrical insulation, the automotive industry, and other fields .

安全和危害

属性

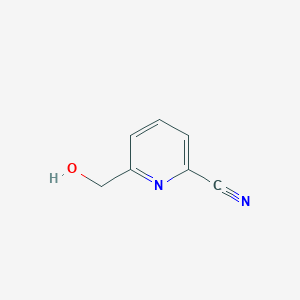

IUPAC Name |

6-(hydroxymethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-4-6-2-1-3-7(5-10)9-6/h1-3,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNXYECKZHAPGDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C#N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40563700 | |

| Record name | 6-(Hydroxymethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Hydroxymethyl)picolinonitrile | |

CAS RN |

50501-38-7 | |

| Record name | 6-(Hydroxymethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。